2-Cloro-4-feniltiazol

Descripción general

Descripción

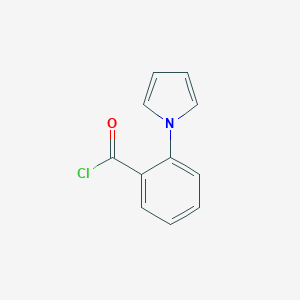

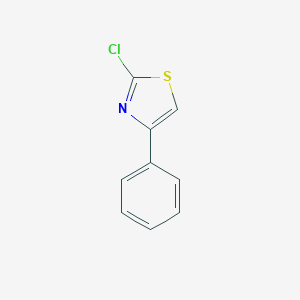

2-Chloro-4-phenylthiazole is a compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 g/mol . The IUPAC name for this compound is 2-chloro-4-phenyl-1,3-thiazole .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-phenylthiazole is confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Physical And Chemical Properties Analysis

2-Chloro-4-phenylthiazole is a solid with a melting point of 54-58 °C . It has a molecular weight of 195.67 g/mol and a complexity of 148 . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 12 .Aplicaciones Científicas De Investigación

Actividad antimicrobiana

2-Cloro-4-feniltiazol: los derivados se han estudiado por sus propiedades antimicrobianas. Los compuestos de tiazol, incluidos aquellos con una sustitución cloro-fenilo, se sabe que exhiben una eficacia antimicrobiana significativa . Se han probado contra varias cepas bacterianas como Bacillus subtilis, Escherichia coli y Staphylococcus aureus . La presencia del grupo cloro-fenilo puede influir en la potencia y el espectro de la acción antimicrobiana.

Aplicaciones antifúngicas

La estructura de feniltiazol es reconocida por su potencial antifúngico. Se han sintetizado nuevos derivados de feniltiazol y se ha demostrado que poseen fuertes actividades antifúngicas contra patógenos como Magnaporthe oryzae y Colletotrichum camelliae . Estos compuestos pueden servir como base para desarrollar nuevos fungicidas, particularmente para proteger los cultivos de enfermedades fúngicas.

Propiedades antioxidantes

Los derivados de tiazol, incluidos aquellos con una sustitución de 2-cloro-4-fenilo, se han evaluado por sus actividades antioxidantes. Algunos compuestos sintetizados han demostrado una potente actividad antioxidante, lo cual es crucial para combatir las enfermedades relacionadas con el estrés oxidativo .

Investigación anticancerígena

Los tiazoles son una característica prominente en muchos fármacos anticancerígenos debido a su capacidad para interferir con varias vías biológicas. La investigación sobre derivados de this compound ha mostrado promesas en el desarrollo de nuevos agentes anticancerígenos . Estos compuestos se pueden modificar en diferentes posiciones para mejorar sus propiedades antitumorales.

Anti-enfermedad de Alzheimer

Los compuestos de tiazol se han asociado con actividad anti-Alzheimer. La modificación de compuestos basados en tiazol, incluida la variante de 2-cloro-4-fenilo, podría conducir al desarrollo de nuevos tratamientos para la enfermedad de Alzheimer al apuntar a vías neurológicas específicas .

Efectos antihipertensivos

La diversidad estructural de los derivados de tiazol permite su aplicación en el desarrollo de fármacos antihipertensivos. Los compuestos que contienen la parte de this compound pueden contribuir a nuevas terapias dirigidas a regular la presión arterial .

Mecanismo De Acción

Target of Action

This compound belongs to the thiazole class of compounds, which are known to exhibit a wide range of biological activities . .

Mode of Action

Thiazoles, in general, are known to interact with various biological targets through different mechanisms . The specific interactions of 2-Chloro-4-phenylthiazole with its targets, and the resulting changes, are subjects of ongoing research.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thus affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to bind to proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .

Cellular Effects

2-Chloro-4-phenylthiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 2-Chloro-4-phenylthiazole has been reported to modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-phenylthiazole involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its binding to acetylcholinesterase results in the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-phenylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 2-Chloro-4-phenylthiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-phenylthiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in the therapeutic use of 2-Chloro-4-phenylthiazole .

Metabolic Pathways

2-Chloro-4-phenylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 2-Chloro-4-phenylthiazole, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 2-Chloro-4-phenylthiazole within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 2-Chloro-4-phenylthiazole can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-4-phenylthiazole is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct 2-Chloro-4-phenylthiazole to specific organelles, where it exerts its effects . For example, its localization in mitochondria is associated with the induction of apoptosis, while its presence in the nucleus can influence gene expression .

Propiedades

IUPAC Name |

2-chloro-4-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWMACLGSAOQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375726 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1826-23-9 | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-phenylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?

A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.

Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?

A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.

Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?

A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.